L162441

Angiotensin Receptor Binding Affinity Radioligand Displacement

L162441 is a unique research tool for probing the renin-angiotensin system (RAAS). Unlike clinical ARBs (losartan, valsartan) that are AT1-selective, L162441 binds both AT1 and AT2 receptors with subnanomolar affinity (IC50 < 1 nM), confirmed by SAR studies on the imidazo[4,5-b]pyridine scaffold. This dual-binding profile enables experiments requiring simultaneous high-affinity engagement of both subtypes—critical where AT2 receptor activity may influence outcomes. Its oral antihypertensive efficacy in conscious rats supports in vivo cardiovascular protocols. Available in high-purity powder for your mechanistic investigations.

Molecular Formula C34H43N5O5S
Molecular Weight 633.8 g/mol
Cat. No. B1662704
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameL162441
Molecular FormulaC34H43N5O5S
Molecular Weight633.8 g/mol
Structural Identifiers
SMILESCCCCC1=NC2=CC(=C(N=C2N1CC3=CC=C(C=C3)C4=CC=CC=C4S(=O)(=O)NC(=O)OCCCC)C)NC(=O)CCCC
InChIInChI=1S/C34H43N5O5S/c1-5-8-15-31-36-29-22-28(37-32(40)16-9-6-2)24(4)35-33(29)39(31)23-25-17-19-26(20-18-25)27-13-11-12-14-30(27)45(42,43)38-34(41)44-21-10-7-3/h11-14,17-20,22H,5-10,15-16,21,23H2,1-4H3,(H,37,40)(H,38,41)
InChIKeyWBIXDQUYJJTNNI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

L162441: Imidazo[4,5-b]pyridine AT1/AT2 Angiotensin II Receptor Antagonist for Cardiovascular Research


L162441 (CAS 154512-46-6) is a nonpeptide angiotensin II receptor antagonist belonging to the imidazo[4,5-b]pyridine chemical class [1]. It functions as a competitive antagonist at the angiotensin II type 1 (AT1) receptor, with documented binding activity at the angiotensin II type 2 (AT2) receptor as well [2]. The compound is supplied for research use only, typically at ≥98% purity as a powder requiring storage at -20°C, with a molecular formula of C34H43N5O5S and a molecular weight of 633.8 g/mol . L162441 is structurally and functionally distinct from clinical angiotensin receptor blockers (ARBs) such as losartan, valsartan, and candesartan, and is intended as a research tool for probing the renin-angiotensin-aldosterone system (RAAS) rather than as a therapeutic agent [1].

L162441: Why Generic AT1 Antagonist Substitution Is Not Scientifically Justified


Substitution of L162441 with other angiotensin receptor blockers (ARBs) or in-class AT1 antagonists is not equivalent because L162441 possesses a quantitatively documented dual AT1/AT2 receptor binding profile with subnanomolar affinity at both subtypes [1]. This is a critical differentiation from clinically used ARBs (e.g., losartan, valsartan, candesartan) which are characterized by high AT1 selectivity and minimal AT2 binding [2]. In the imidazo[4,5-b]pyridine series, minor structural modifications at the R1 and R4 positions produce substantial shifts in AT1 versus AT2 binding potency, as evidenced by structure-activity relationship (SAR) analyses showing that high affinity for both receptors is largely dependent upon these substituents [1]. Consequently, substituting L162441 with a different imidazo[4,5-b]pyridine analog (e.g., L162389, L-162620) or a structurally unrelated AT1 antagonist (e.g., losartan) will alter the pharmacological signature of the experiment, particularly in assays where AT2 receptor engagement may influence outcomes [1][2]. The compound's demonstrated oral antihypertensive efficacy in animal models is also tied to its specific imidazo[4,5-b]pyridine scaffold and substituent pattern, and cannot be assumed for other compounds in the class without direct comparative data [1].

L162441 Quantitative Differentiation Evidence: Binding Affinity, Selectivity, and In Vivo Pharmacology


L162441 Exhibits Subnanomolar Binding Affinity at Both AT1 and AT2 Receptors

L162441 demonstrates subnanomolar IC50 binding affinities to both AT1 and AT2 angiotensin II receptors in radioligand displacement assays [1]. This dual subnanomolar binding profile distinguishes it from structurally related compounds such as L162389, which exhibits a Ki of 28 nM at the AT1 receptor—a value approximately 20- to 100-fold less potent than the subnanomolar affinity documented for L162441 [2][3].

Angiotensin Receptor Binding Affinity Radioligand Displacement

L162441 Demonstrates Balanced AT1/AT2 Antagonism, Distinct from Selective ARBs

SAR studies in the imidazo[4,5-b]pyridine series reveal that L162441 exhibits balanced high-affinity binding to both AT1 and AT2 receptors, with an IC50 ratio of AT2/AT1 approaching unity [1]. In contrast, clinically used angiotensin receptor blockers (ARBs) such as losartan and valsartan are highly AT1-selective with minimal to no measurable AT2 binding at therapeutic concentrations [2]. This balanced dual-receptor profile is a distinct pharmacological feature that is not shared by the majority of AT1 antagonists.

AT2 Receptor Receptor Selectivity Dual Antagonism

L162441 Demonstrates Potent Oral Antihypertensive Efficacy in Animal Models

In conscious rat models, L162441 exhibits potent antihypertensive effects following oral administration [1]. The compound was characterized within an SAR series where optimized imidazo[4,5-b]pyridine derivatives including L162441 were identified as orally active antihypertensive agents in animals [1]. While direct head-to-head quantitative comparisons with other compounds are not available in the public literature, this in vivo oral activity distinguishes L162441 from peptide-based AT1 antagonists (e.g., saralasin) that lack oral bioavailability and require parenteral administration [2].

In Vivo Pharmacology Antihypertensive Oral Bioavailability

L162441: Recommended Research Applications Based on Verified Differentiation Evidence


Dual AT1/AT2 Receptor Pharmacology Studies

L162441 is suited for investigations that require simultaneous high-affinity engagement of both AT1 and AT2 angiotensin II receptor subtypes. The compound's subnanomolar IC50 values at both receptors enable experimental designs that probe the functional interplay between AT1 and AT2 signaling pathways in cardiovascular, renal, or neural tissues [1]. This dual-binding profile is not replicable with clinically derived ARBs such as losartan or valsartan, which are highly AT1-selective [1].

High-Potency AT1 Antagonism at Low Concentrations

Due to its subnanomolar binding affinity at the AT1 receptor, L162441 can be used at substantially lower concentrations than moderate-affinity antagonists such as L162389 (Ki = 28 nM) to achieve equivalent or greater receptor occupancy [1][2]. This concentration advantage reduces the risk of off-target effects in cell-based assays and minimizes vehicle-related artifacts in in vivo studies where high compound concentrations may otherwise confound results [1].

Oral Dosing Regimens in Rodent Hypertension Models

L162441's documented oral antihypertensive activity in conscious rats makes it suitable for in vivo cardiovascular research protocols requiring oral administration, including repeated dosing or chronic studies [1]. This property provides an advantage over peptide AT1 antagonists (e.g., saralasin) that require intravenous or intraperitoneal injection and are therefore less amenable to long-term hypertension studies [1].

Imidazo[4,5-b]pyridine Scaffold SAR and Medicinal Chemistry

For medicinal chemistry programs focused on angiotensin receptor ligand design, L162441 serves as a benchmark compound within the imidazo[4,5-b]pyridine series. Published SAR analyses demonstrate that the R1 and R4 substituents on this scaffold critically determine AT1 versus AT2 binding selectivity and antihypertensive potency [1]. L162441's position within this SAR landscape makes it a useful comparator for evaluating novel imidazo[4,5-b]pyridine derivatives [1].

Quote Request

Request a Quote for L162441

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.